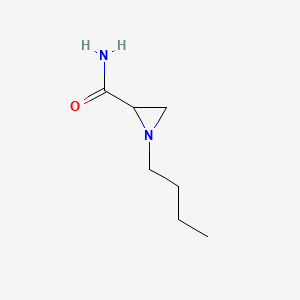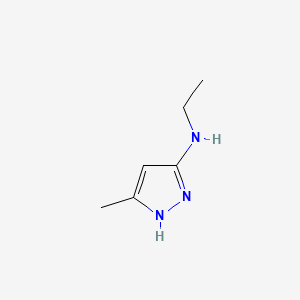![molecular formula Cl10H4K4O2Ru2 B568513 Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate CAS No. 123359-44-4](/img/structure/B568513.png)
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the linear formula K4[(RuCl5)2O] · xH2O . It has a molecular weight of 729.06 . The compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula K4[(RuCl5)2O] · xH2O . This indicates that the compound consists of potassium (K), ruthenium (Ru), chlorine (Cl), oxygen (O), and hydrogen (H) atoms.Physical and Chemical Properties Analysis
This compound is a powder . The compound has a molecular weight of 729.06 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Study of Ruthenium(IV) Behavior : A study investigated the behavior of a kinetically inert form of ruthenium(IV), specifically μ-oxo-bis-[pentachlororuthenate(IV)] ion in aqueous alcohol solutions under microwave radiation. This research could be indirectly relevant to understanding the properties and potential applications of Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate (Bashilov, Fedorova, & Runov, 2000).
Hydration and Hydrolysis in Aqueous Solution : Another study explored the hydration and hydrolysis of thorium(IV) in aqueous solution and the structures of two crystalline thorium(IV) hydrates. Although not directly about this compound, it provides insights into the behavior of complex inorganic salts in solution, which could be analogous to the compound (Torapava, Persson, Eriksson, & Lundberg, 2009).
Raman Resonance Excitation Profile : Research on the resonance Raman spectra of potassium μ-oxobis[pentacyanomanganate(III)] cyanide might provide comparative data for understanding the spectroscopic properties of this compound. Such studies can be crucial for determining the structural and electronic properties of similar complex compounds (Jubert, Varetti, Nakamoto, Sala, & Aymonino, 1987).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) . The compound is non-combustible (Storage Class Code 13) .
Eigenschaften
CAS-Nummer |
123359-44-4 |
|---|---|
Molekularformel |
Cl10H4K4O2Ru2 |
Molekulargewicht |
749.1 g/mol |
IUPAC-Name |
tetrapotassium;pentachlororuthenium(2-);dihydrate |
InChI |
InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10 |
InChI-Schlüssel |
SXFJYSYNSKQNRL-UHFFFAOYSA-D |
SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Kanonische SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)
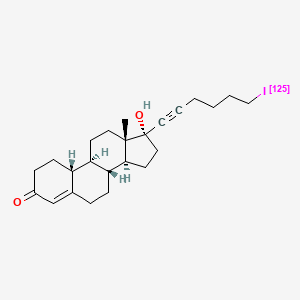

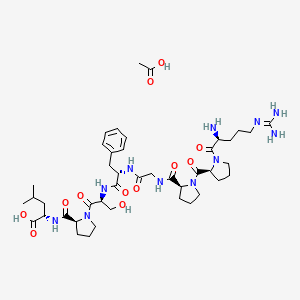
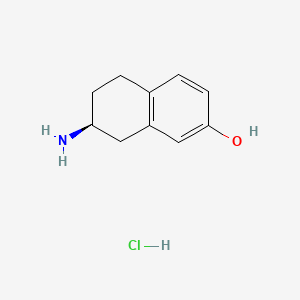
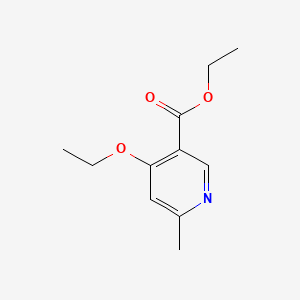
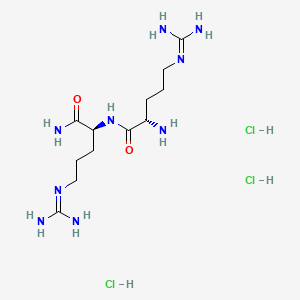

![Sodium 5-butylbenzo[d][1,2,3]triazol-1-ide](/img/structure/B568446.png)
![Bicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B568448.png)
